6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazinone structure, followed by the introduction of the oxadiazole and phenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: Its chemical properties could be leveraged for developing new materials or chemical processes.
Mechanism of Action
The mechanism by which 6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions could modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- **6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
- 4-(3,4-dimethylphenoxy)-6-chloropyrimidine
- 3,4-dimethoxy-5-(trifluoromethyl)benzoic acid
Uniqueness
This compound stands out due to its combination of a pyridazinone core with an oxadiazole and trimethoxyphenyl groups
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-14-6-7-16(10-15(14)2)18-8-9-22(29)28(26-18)13-21-25-24(27-33-21)17-11-19(30-3)23(32-5)20(12-17)31-4/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWJGHNCWMAUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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